molecular formula C14H12ClN3O3 B2954548 4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 338977-23-4

4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide

货号: B2954548
CAS 编号: 338977-23-4
分子量: 305.72
InChI 键: PDYNDRIIHUGONI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, with the molecular formula C₁₄H₁₂ClN₃O₃ and molecular weight 305.72 g/mol (CAS: 338977-23-4), features a pyrrole-2-carboxamide core substituted at position 4 with a 2-chlorobenzoyl group and an (1Z)-methoxyimino methyl moiety on the carboxamide nitrogen .

属性

IUPAC Name

4-(2-chlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-9(7-16-12)13(19)10-4-2-3-5-11(10)15/h2-8,16H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYNDRIIHUGONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a member of the pyrrole-2-carboxamide class, which has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article aims to synthesize findings from various studies to present a comprehensive overview of the biological activity of this compound.

Structural Characteristics

The structural formula of the compound can be expressed as follows:

C13H12ClN3O3\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_3

This structure features a pyrrole ring, which is crucial for its biological activity, and a chlorobenzoyl moiety that enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrole-2-carboxamides exhibit significant antimicrobial properties. A study focused on the structure-activity relationship (SAR) of various pyrrole-2-carboxamide derivatives found that modifications to the substituents on the pyrrole ring could enhance anti-tuberculosis (anti-TB) activity. Specifically, compounds with electron-withdrawing groups showed improved potency against Mycobacterium tuberculosis strains, including drug-resistant variants, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .

Cytotoxicity and Selectivity

In terms of cytotoxicity, compounds derived from this class have demonstrated low toxicity profiles. For instance, many derivatives exhibited IC50 values greater than 64 μg/mL, indicating a favorable therapeutic index . The selectivity towards bacterial cells over mammalian cells is a crucial aspect that enhances their potential as therapeutic agents.

The mechanism by which these compounds exert their antimicrobial effects is primarily through inhibition of mycolic acid biosynthesis in M. tuberculosis. The specific target identified for the pyrrole-2-carboxamide scaffold is the MmpL3 protein, which plays a vital role in the transport of mycolic acids across the bacterial membrane .

Case Studies

  • Case Study on Anti-TB Activity : A series of derivatives were synthesized and tested against M. tuberculosis H37Rv. Compound modifications led to variations in potency, with some derivatives achieving comparable effectiveness to first-line anti-TB drugs like isoniazid. Notably, the introduction of bulky substituents significantly enhanced activity .
  • Cytotoxicity Assessment : In vitro studies demonstrated that several derivatives maintained low cytotoxicity while exhibiting potent antimicrobial effects. This balance makes them promising candidates for further development as anti-TB therapeutics .

Table 1: Biological Activity Overview

Compound NameMIC (μg/mL)IC50 (μg/mL)Target
Compound 1<0.016>64MmpL3
Compound 5<0.016>64MmpL3
Compound 14<0.016>64MmpL3

Table 2: Structure-Activity Relationship Findings

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency
Bulky substituentsEnhanced effectiveness
Small groupsDecreased potency

相似化合物的比较

Key Structural Variations

The following table highlights structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Features Biological Activity/Notes Source
Target Compound 4-(2-chlorobenzoyl), N-[(1Z)-methoxyimino methyl] 305.72 Pyrrole core with electron-withdrawing 2-chlorobenzoyl and oxime group High toxicity; potential therapeutic applications underexplored
N-[N-(2-Chlorobenzoyl)-L-Tyrosyl]-L-Phenylalanine Methyl Ester 2-Chlorobenzoyl, peptide backbone N/A Tyrosine-phenylalanine hybrid Peptide-based inhibitor; structural focus on chlorobenzoyl binding
4-(4-Chlorobenzoyl)-N-[(1Z)-(Methoxyimino)Methyl]-1H-Pyrrole-2-Carboxamide 4-Chlorobenzoyl instead of 2- 305.72 Positional isomer of target compound Differential binding due to chloro-substituent position
3-Methyl-N-[(1R)-1-(5-Methyl-1,2-Oxazol-3-yl)Ethyl]-4-{[4-(Trifluoromethyl)Phenyl]Methyl}-1H-Pyrrole-2-Carboxamide Trifluoromethylphenyl methyl, oxazole 387.39 Enhanced lipophilicity from CF₃ group Likely improved membrane permeability
N-((6-Cyclopropylpyrimidin-4-yl)Methyl)-4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxamide 4-Fluorophenyl, pyrimidine 336.40 Fluorine substituent for metabolic stability Potential kinase inhibition applications
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide Benzodioxole-imidazole hybrid N/A Extended π-system with imidazole Antifungal or antiparasitic activity suggested

Pharmacological and Toxicological Insights

  • Toxicity Profile: The target compound’s hazards (acute toxicity, carcinogenicity) contrast with peptide derivatives (), which may have lower bioaccumulation risks due to hydrolytic instability .

Structure-Activity Relationship (SAR) Trends

  • Methoxyimino vs. Trifluoromethyl: The methoxyimino group’s hydrogen-bonding capacity contrasts with the lipophilic trifluoromethyl group in , which could influence pharmacokinetics .
  • Peptide vs. Heterocyclic Hybrids : Peptide-based analogs () may exhibit higher specificity but poorer oral bioavailability compared to pyrrole-carboxamide cores .

常见问题

Basic Research Questions

Q. What synthetic routes are reported for 4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling a pyrrole-2-carboxylic acid derivative with a (methoxyimino)methyl-substituted amine. For analogs, yields vary significantly (15–26%) depending on the amine’s reactivity and reaction conditions (e.g., solvent, temperature, catalyst). Pre-activation of the carboxylic acid using reagents like EDCI/HOBt or forming acyl chlorides (e.g., with thionyl chloride) can improve coupling efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Verify substituent integration (e.g., methoxyimino methyl protons at ~3.8–4.0 ppm, aromatic protons from chlorobenzoyl at ~7.2–8.0 ppm) .
  • ESIMS/LCMS : Confirm molecular ion ([M+H]+) and rule out impurities. Discrepancies between LCMS and HPLC purity (e.g., 89% LCMS vs. 80% HPLC in ) may arise from non-UV-active byproducts; use orthogonal methods like SFC or GC-MS for validation .
  • HPLC : Assess purity using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Ensure method specificity by spiking with known impurities .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for compounds with a Z-configuration methoxyimino group?

  • Methodological Answer : Chiral separation via Supercritical Fluid Chromatography (SFC) is effective. Use a Lux A1 column with methanol co-solvent (30%) and isocratic elution. Monitor retention times (e.g., 2.94 min for Enantiomer I in ). Chiral NMR or polarimetry can further confirm enantiopurity .

Q. What strategies mitigate instability of the methoxyimino group during storage or biological assays?

  • Methodological Answer :

  • pH Stability : Test stability in buffers (pH 3–9) using LCMS to detect hydrolysis products. Methoxyimino groups are prone to acidic/basic hydrolysis; lyophilization or storage in neutral, anhydrous solvents (e.g., DMSO) is recommended .
  • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light. Use amber vials for long-term storage .

Q. How can in vitro biological activity be evaluated for this compound, and what structural analogs inform target selection?

  • Methodological Answer :

  • Kinase Assays : Test inhibition of VEGFR-2 (IC50 determination) using a fluorescence-based ADP-Glo™ assay, referencing JNJ-38158471 ( ), which shares a methoxyimino group and targets kinases.
  • Cellular Assays : Use endothelial cell proliferation assays (e.g., HUVEC cells) with dose-response curves (0.1–10 µM). Compare with structurally related pyrrole-2-carboxamides in .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., metabolic stability)?

  • Methodological Answer :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS. Focus on demethylation (methoxyimino → hydroxyimino) or glucuronidation. Compare with analogs in (e.g., 490-M19 showed metabolite formation at the methoxyimino site) .
  • Docking Studies : Use molecular dynamics to refine binding poses if experimental IC50 values conflict with docking scores. Adjust force fields to account for the Z-configuration’s steric effects .

Data Analysis and Contradiction Resolution

Q. How can conflicting purity data (e.g., LCMS vs. HPLC) be systematically resolved?

  • Methodological Answer :

  • Impurity Profiling : Use preparative HPLC to isolate minor peaks and characterize them via NMR or HRMS. Non-UV-active impurities (e.g., salts) may explain higher LCMS purity .
  • Orthogonal Methods : Validate with SFC () or ion chromatography if ionic impurities are suspected.

Q. What statistical approaches are recommended for SAR studies of pyrrole-2-carboxamide derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Perform PCA or PLS regression on structural descriptors (e.g., ClogP, H-bond donors) and bioactivity data. –5 show that electron-withdrawing groups (e.g., trifluoromethyl) enhance potency.
  • Contradiction Analysis : Use ANOVA to identify outliers in datasets (e.g., unexpectedly low activity despite high purity). Re-test synthesis batches to rule out batch-specific degradation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。